N-(1H-benzo[d]imidazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
This usually involves identifying the compound’s chemical formula, molecular weight, and structure. The structure can often be represented as a diagram showing the arrangement of atoms and bonds.
Synthesis Analysis
This involves understanding how the compound is made. This could involve a series of chemical reactions with specific reagents under controlled conditions.Molecular Structure Analysis
This involves detailed study of the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can provide valuable information about its properties and potential uses.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Antimycobacterial Activity
The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. These findings suggest potential applications in developing new antimycobacterial agents (Kai Lv et al., 2017).
Anticandidal Activity
Hydrazide derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their anticandidal activity, demonstrating effectiveness against various Candida species. This research underlines the compound's potential in treating fungal infections (Z. Kaplancıklı et al., 2008).
Anti-inflammatory Activity
A study on 4-pyridinyloxy-substituted (benzo)imidazo[2,1-b][1,3]thiazines, including the synthesis and evaluation of their antiexudative activity, identified compounds with weak to moderate anti-inflammatory effects. This research suggests the potential of these compounds in developing non-steroidal anti-inflammatory drugs (N. Slyvka et al., 2022).
Synthesis and Chemical Studies
Several studies have focused on the synthesis and functionalization reactions of related heterocyclic compounds, providing a foundation for understanding the chemical properties and reactions that could be applied to the compound of interest. These include the development of scalable syntheses for complex molecules and the exploration of novel reactions for heterocyclic carboxamides (R. Scott et al., 2006).
Safety And Hazards
This involves understanding the potential risks associated with the compound. Is it toxic? Is it flammable? Proper handling and disposal procedures would also be part of this analysis.
Future Directions
This could involve speculation on potential future uses for the compound based on its properties, or suggestions for further research that could be done.
Please note that this is a general guide and the specifics could vary depending on the exact nature of the compound. For a detailed analysis of a specific compound, consulting scientific literature or a professional chemist would be necessary.
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c28-20(24-21-22-15-4-1-2-5-16(15)23-21)14-9-11-27(12-10-14)19-8-7-17(25-26-19)18-6-3-13-29-18/h1-8,13-14H,9-12H2,(H2,22,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUZEQMDUVCASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3N2)C4=NN=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzo[d]imidazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide |
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